1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-1-3-11(4-2-10)15-6-5-9(8-14)7-12(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQFJQEIZUANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=CC2=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650483 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-78-2 | |
| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Fluorobenzaldehyde with Ethyl Cyanoacetate
One well-documented method involves the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, which acts as a nitrogen source and catalyst. This reaction proceeds under reflux conditions in ethanol or n-butanol to form an intermediate cyanopyridone, which upon cyclization yields the target 1,2-dihydropyridine-4-carbonitrile structure.
- Reaction conditions: Reflux in ethanol or n-butanol with ammonium acetate.
- Key reagents: 4-fluorobenzaldehyde, ethyl cyanoacetate, ammonium acetate.
- Outcome: Formation of 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile with high yield.
This method benefits from relatively mild conditions and good functional group tolerance, allowing for the introduction of the cyano group at the 4-position and the oxo group at the 2-position of the dihydropyridine ring.
Modified Hantzsch One-Pot Synthesis
An alternative approach is a modified Hantzsch reaction involving a four-component mixture of 2,4-dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate refluxed in n-butanol. This one-step synthesis efficiently produces the cyanopyridone intermediate, which can be further transformed into the desired compound.
- Advantages: One-pot, high atom economy, and scalability.
- Key steps: Formation of the pyridine ring via condensation and cyclization in a single reaction vessel.
Reaction Mechanism Insights
The general mechanism involves:
- Knoevenagel Condensation: The aldehyde group of 4-fluorobenzaldehyde condenses with the active methylene group of ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate.
- Cyclization: Intramolecular cyclization occurs in the presence of ammonium acetate, which provides ammonia to form the dihydropyridine ring.
- Tautomerization: The intermediate undergoes tautomerization to yield the 2-oxo-1,2-dihydropyridine-4-carbonitrile framework.
Functional Group Transformations and Derivatization
The synthesized 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile can serve as a versatile intermediate for further chemical modifications:
- Hydrazinolysis: Reaction with hydrazine hydrate in ethanol under reflux conditions can convert the cyano group into hydrazino derivatives.
- Alkylation: Treatment with alkyl halides like ethyl bromoacetate in the presence of potassium carbonate leads to ester derivatives.
- Substitution Reactions: The compound’s reactive sites (CN, NH, CO) allow for nucleophilic substitutions with various amines to generate diverse derivatives.
These transformations enable the synthesis of a broad library of compounds for biological evaluation.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | 4-Fluorobenzaldehyde + Ethyl cyanoacetate + NH4OAc, reflux in EtOH/n-butanol | α,β-unsaturated nitrile intermediate | Key step for carbon-carbon bond formation |
| 2 | Cyclization | Continued reflux with ammonium acetate | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile | Formation of pyridine ring |
| 3 | Hydrazinolysis (optional) | Hydrazine hydrate, reflux in EtOH | Hydrazino derivatives | For further functionalization |
| 4 | Alkylation (optional) | Ethyl bromoacetate, K2CO3, reflux in acetone | Ester derivatives | Modifies the pyridine ring substituents |
Research Findings and Optimization
- Yield and Purity: The condensation-cyclization method typically affords the target compound in high yields (often >70%) with purity exceeding 98% after recrystallization or chromatographic purification.
- Solvent Effects: Ethanol and n-butanol are preferred solvents due to their polarity and boiling points, which favor the condensation and cyclization steps.
- Catalyst Role: Ammonium acetate is crucial as both a nitrogen source and mild catalyst, facilitating ring closure without harsh conditions.
- Temperature: Reflux temperatures (around 78°C for ethanol and 117°C for n-butanol) optimize reaction rates and product formation.
- Reaction Time: Typically 6–12 hours of reflux ensures complete conversion.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic absorption bands for NH (around 3278 cm⁻¹), CN (around 2219 cm⁻¹), and CO (around 1632 cm⁻¹) confirm functional groups.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows NH proton signals as broad singlets (e.g., δ 8.10 ppm).
- ^13C NMR displays signals for cyano carbon (around δ 117.6 ppm) and carbonyl carbon (around δ 161.8 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula confirm compound identity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile has been investigated for its potential therapeutic effects. Its structural analogs have shown promising results in various studies:
- Anticancer Activity : Substituted derivatives of this compound have been identified as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds with modifications at the pyridine position demonstrated enhanced potency against Met kinase, leading to significant tumor stasis in xenograft models .
- Antimicrobial Properties : The dihydropyridine framework is known for its ability to interact with biological targets, making it a candidate for developing antimicrobial agents. Studies have shown that certain derivatives exhibit notable antimicrobial activity against various pathogens .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Suzuki-Miyaura Coupling Reactions : It is utilized in cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and organic materials. The presence of the fluorine atom enhances the reactivity and selectivity of these reactions.
- Synthesis of Anesthetics : The compound acts as an intermediate in the production of fluorinated anesthetics, showcasing its utility in medicinal applications.
Case Study 1: Met Kinase Inhibition
A study published in PubMed highlighted the development of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds were found to be selective Met kinase inhibitors with favorable pharmacokinetic profiles. One particular analogue showed complete tumor stasis in a human gastric carcinoma model after oral administration, indicating its potential for further clinical development .
Case Study 2: Antimicrobial Activity
Research has indicated that certain derivatives of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile possess significant antimicrobial properties. These compounds were tested against various bacterial strains, demonstrating effective inhibition and suggesting their potential role as new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | CHFNO | Potential anticancer properties |
| 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine | CHFNO | Antimicrobial activity |
| 1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine | CHFNO | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the dihydropyridine ring can participate in various chemical interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Fluorine Position : The position of fluorine on the phenyl ring (para vs. ortho) significantly impacts melting points and solubility. For example, Compound 23 (2-fluorophenyl) has a higher melting point (308–310°C) than Compound 1 (4-fluorophenyl, 301–303°C) .
- Steric Effects : Bulky substituents like dichlorobenzyl (Compound in ) increase molecular weight and may reduce membrane permeability.
Anticancer Activity:
- Compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile): Exhibited potent activity against HT-29 colon cancer cells (IC₅₀ = 0.70 μM), attributed to the ethoxy group enhancing lipophilicity and target engagement .
- Compound 4 (4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile): Moderate activity against MDA-MB-231 breast cancer cells (IC₅₀ = 4.6 μM), suggesting hydroxyl groups may improve solubility but reduce potency .
- Target Compound: No direct biological data are available in the provided evidence.
Molecular Docking Insights:
- Pyridone derivatives with 4-fluorophenyl and cyano groups show strong interactions with survivin (anti-apoptotic protein) and PIM1 kinase (oncogenic kinase), critical targets in cancer therapy .
Biological Activity
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile is a compound that belongs to the class of dihydropyridine derivatives, known for their diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Molecular Formula :
- Molecular Weight : 241.25 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that it functions primarily as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
Biological Activities
-
Anticancer Activity :
- A study identified substituted derivatives of this compound as potent inhibitors of Met kinase, an important target in cancer therapy. One analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, showcasing its potential as an anticancer agent .
- Kinase Inhibition :
- Pharmacokinetics :
Case Study 1: In Vivo Efficacy
In a preclinical model involving GTL-16 human gastric carcinoma xenografts, the compound was administered orally and resulted in significant tumor stasis. This indicates its potential effectiveness in treating specific types of cancer .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship revealed that modifications at the pyridine 3-position enhanced enzyme potency while alterations at the pyridone 4-position improved solubility and selectivity for kinases . This information is crucial for optimizing the compound's efficacy in therapeutic applications.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile derivatives?
A four-component one-pot synthesis is widely employed, combining acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile. This method yields 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles with substituent-dependent yields (e.g., 70–85%) . Reaction optimization involves adjusting substituents on the aldehyde (e.g., methoxy, ethoxy, hydroxy groups) to modulate electronic and steric effects. Characterization includes IR (e.g., 2210 cm⁻¹ for nitrile, 1642 cm⁻¹ for carbonyl), H-NMR (aromatic protons at 7.06–7.78 ppm), and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yields in dihydropyridine synthesis?
Yield optimization requires balancing solvent polarity, temperature, and catalyst use. For example, polar aprotic solvents like DMF enhance cyclization efficiency, while elevated temperatures (80–100°C) accelerate imine formation. Substituents on the aldehyde (e.g., electron-donating groups like -OCH) improve yields by stabilizing intermediates. Evidence shows that ethoxy-substituted derivatives achieve 85% yields, whereas hydroxyl groups may require protection to avoid side reactions .
Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?
Cytotoxicity is assessed via cell viability assays (e.g., MTT or SRB) using human cancer cell lines such as HT-29 (colon) and MDA-MB-231 (breast). IC values are calculated from dose-response curves. For example, compound 6 (4-(2-ethoxyphenyl)-substituted derivative) showed an IC of 0.70 µM against HT-29, while compound 4 (2-hydroxyphenyl analog) exhibited 4.6 µM against MDA-MB-231 .
Advanced: How do molecular docking studies inform target identification for anticancer activity?
Docking simulations against survivin (anti-apoptotic protein) and PIM1 kinase (oncogenic kinase) reveal binding affinities. For instance, compound 10 showed hydrogen bonding with survivin’s Glu65 and hydrophobic interactions with PIM1’s hinge region, suggesting dual-target inhibition. Computational workflows (e.g., AutoDock Vina) with PDB structures (e.g., 3UIH for survivin) validate plausible mechanisms .
Basic: What spectroscopic techniques confirm the structural integrity of synthesized derivatives?
- IR Spectroscopy : Confirms nitrile (-C≡N, ~2210 cm⁻¹) and carbonyl (C=O, ~1642 cm⁻¹) groups.
- H-NMR : Aromatic protons (6.50–7.78 ppm) and pyridone C5-H (6.72 ppm singlet) are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for methoxy-substituted derivatives) validate molecular weight .
Advanced: How does X-ray crystallography resolve structural ambiguities in dihydropyridine derivatives?
Single-crystal X-ray diffraction (298 K, Cu-Kα radiation) determines bond lengths and angles. For example, a related fluorophenyl-tetrahydroquinoline-carbonitrile derivative showed a mean C–C bond length of 1.39 Å and disorder in the dihydropyridine ring, confirming non-planar conformations. Data-to-parameter ratios >11 ensure refinement reliability .
Basic: What safety protocols are critical during handling of nitrile-containing dihydropyridines?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Storage : -20°C in airtight, light-protected containers to prevent degradation.
- Waste Disposal : Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., -F) : Enhance cellular uptake and target binding via lipophilicity.
- Hydroxy vs. Alkoxy Substituents : Hydroxy groups (e.g., compound 4 ) reduce potency (IC 4.6 µM) compared to ethoxy analogs (IC 0.70 µM), likely due to hydrogen bonding interference.
- Steric Effects : Bulky substituents at the 4-position improve selectivity for kinase targets .
Basic: What analytical methods assess purity and stability of the compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%).
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., mp 301–303°C for methoxy derivatives) .
Advanced: How can mechanistic studies (e.g., apoptosis assays) elucidate mode of action?
- Flow Cytometry : Annexin V/PI staining quantifies apoptotic vs. necrotic cell death.
- Western Blotting : Detects caspase-3 cleavage and survivin downregulation.
- Kinase Inhibition Assays : IC values against purified PIM1 kinase validate target engagement .
Basic: What solvent systems are suitable for solubility challenges in biological assays?
DMSO (≤0.1% v/v) is preferred for stock solutions due to high compound solubility. For aqueous dilution, PBS (pH 7.4) with 0.1% Tween-80 improves dispersion without cytotoxicity .
Advanced: How to address contradictory cytotoxicity data across cell lines?
Contradictions arise from differential expression of molecular targets (e.g., survivin in HT-29 vs. MDA-MB-231). Validate using siRNA knockdowns or isogenic cell lines. Pharmacogenomic databases (e.g., CCLE) correlate gene expression with sensitivity .
Basic: What computational tools predict physicochemical properties?
- Lipinski’s Rule of Five : SwissADME calculates logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
- PubChem : Provides InChI keys (e.g., OERDLVHEXSLBFD-UHFFFAOYSA-N) for property retrieval .
Advanced: How to design derivatives for improved metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
